1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione
Description
1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a 3-methylphenyl group and at position 3 with a 4H-1,2,4-triazol-3-ylsulfanyl moiety. The pyrrolidine-2,5-dione scaffold is well-documented for its pharmacological versatility, particularly in anticonvulsant and antimicrobial applications .
Properties
Molecular Formula |
C13H12N4O2S |
|---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12N4O2S/c1-8-3-2-4-9(5-8)17-11(18)6-10(12(17)19)20-13-14-7-15-16-13/h2-5,7,10H,6H2,1H3,(H,14,15,16) |
InChI Key |
OHHGSUSCJVUVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC=NN3 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom in the 4H-1,2,4-triazol-3-ylsulfanyl group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and physicochemical properties of this compound can be contextualized by comparing it to structurally related derivatives of pyrrolidine-2,5-dione. Key analogues include:
Key Observations:
Substituent Effects on Activity :
- Antibacterial Activity : Para-substituted phenyl derivatives (e.g., 4-Cl, 4-Br) exhibit stronger antibacterial effects than meta-substituted analogues . The 3-methylphenyl group in the target compound may reduce antibacterial potency compared to para-substituted derivatives but could improve lipophilicity and CNS penetration.
- Anticonvulsant Activity : Derivatives with methylene linkers (e.g., propyl) at position 3 show superior activity in maximal electroshock (MES) and 6 Hz seizure models compared to acetamide-linked analogues . The triazole-sulfanyl group in the target compound may mimic hydrogen-bonding interactions seen in methylene-linked derivatives.
The 4H-1,2,4-triazol-3-ylsulfanyl group’s electron-withdrawing properties may enhance stability against metabolic oxidation compared to aryloxy or acetamide substituents .
Synthetic Feasibility :
- Analogues with nitro or acetyl substituents (e.g., 2a, 2b in ) require multi-step synthesis, whereas the target compound’s 3-methylphenyl group simplifies synthesis due to the commercial availability of 3-methylaniline precursors.
Biological Activity
1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12N4OS
- Molecular Weight : 252.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the triazole ring and the sulfanyl group suggests potential enzyme inhibition or receptor modulation.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives are known to interact with cytochrome P450 enzymes, affecting drug metabolism and synthesis of endogenous compounds .
Receptor Modulation
The compound's ability to bind to receptors can influence signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar triazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The biological activity extends to antimicrobial effects. Triazole compounds have been reported to exhibit antibacterial and antifungal activities. The presence of the sulfanyl group can enhance these properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives showed that modifications in the phenyl group significantly enhanced anticancer activity. The compound demonstrated an IC50 value comparable to standard chemotherapeutics in vitro against HT29 colon cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HT29 |
| Doxorubicin | 10 | HT29 |
Study 2: Antimicrobial Assay
In a screening assay for antimicrobial activity, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Gram-positive bacteria. This activity was attributed to the triazole moiety's ability to interfere with bacterial enzyme systems essential for cell wall synthesis .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
